molecular formula C18H23N3O3S B2931748 N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide CAS No. 946328-30-9

N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide

Cat. No.: B2931748
CAS No.: 946328-30-9
M. Wt: 361.46
InChI Key: KAVGOSZAPQPIFG-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-N’-(2-methoxy-5-methylphenyl)ethanediamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-N’-(2-methoxy-5-methylphenyl)ethanediamide typically involves multi-step organic reactions. One common approach is to start with the thiophene derivative and introduce the dimethylaminoethyl group through a nucleophilic substitution reaction. This is followed by the coupling of the resulting intermediate with the methoxy-methylphenyl derivative using amide bond formation techniques. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-N’-(2-methoxy-5-methylphenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are employed.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sul

Properties

IUPAC Name

N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-N'-(2-methoxy-5-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3S/c1-12-5-6-16(24-4)14(9-12)20-18(23)17(22)19-10-15(21(2)3)13-7-8-25-11-13/h5-9,11,15H,10H2,1-4H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAVGOSZAPQPIFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC(C2=CSC=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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